Chemical Scaffold Differentiation: FAK-IN-1 vs. Clinical FAK Inhibitors
FAK-IN-1 contains a 4-thia-2,6,9,12,14-pentazatricyclo[8.4.0.0³,⁷]tetradeca-pentaen-8-one core with a 6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ylamino substituent, a scaffold structurally distinct from the 2,4-diaminopyrimidine core of defactinib, the imidazo[1,2-a]pyrazine scaffold of GSK2256098, and the pyrazolo[3,4-d]pyrimidine core of VS-4718 [1]. FAK-IN-1 is supplied as a trifluoroacetic acid salt (MW 565.57, formula C24H26F3N7O4S) .
| Evidence Dimension | Chemical scaffold classification |
|---|---|
| Target Compound Data | Pentazatricyclo thia-diazepinone core with methoxy-isoquinolinylamino substituent; C24H26F3N7O4S; MW 565.57 |
| Comparator Or Baseline | Defactinib: 2,4-diaminopyrimidine scaffold; GSK2256098: imidazo[1,2-a]pyrazine scaffold; VS-4718: pyrazolo[3,4-d]pyrimidine scaffold |
| Quantified Difference | Distinct chemotype with no structural overlap among core scaffolds |
| Conditions | Chemical structure analysis based on CAS registry data |
Why This Matters
Structural divergence implies non-overlapping kinase selectivity profiles and potential differences in binding kinetics and off-target liability, requiring independent experimental characterization rather than assumed functional equivalence.
- [1] Gray, N., et al. Small-molecule focal adhesion kinase (FAK) inhibitors. WO2020231726A1, 2020. View Source
